molecular formula C11H6N2O3 B8572591 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8572591
M. Wt: 214.18 g/mol
InChI Key: FQOJECSAGXJVGI-UHFFFAOYSA-N
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Description

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H6N2O3. It belongs to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and oxidation steps efficiently .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

5-cyano-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-10(6)9(14)4-8(13-7)11(15)16/h1-4H,(H,13,14)(H,15,16)

InChI Key

FQOJECSAGXJVGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyanoaniline (21.3 g, 0.18 mol) and dimethylacetylene dicarboxylate (10.9 ml, 0.12 mol) were dissolved in dry methanol and heated at reflux for 14 h. After cooling, the solvent was removed in vacuo and the residue partitioned between diethyl ether and 1N hydrochloric acid. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to leave an oil which was heated in diphenyl ether (100 ml) at 250° C. for 15 minutes. On cooling, a solid precipated which was collected and recrystallised successively from acetic acid/diethyl ether, then from pyridine, to give a pure material by t.l.c. (0.165 g). This was dissolved in water (20 ml) and methanol (10 ml) with sodium hydroxide (0.13 g) and the solution heated at 100° C. for 2 h. Addition of 1N hydrochloric acid caused precipitation of a white solid which was collected by filtration and washed successively with water, ethanol and diethyl ether to give 5-cyano-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.14 g) m.p. 278°-279° C., δ (360 MHz, NAOD) 6.96 (1H, s, 3-H), 7.64 (1H, dd, 7-H), 7.83 (1H, dd, 6-H) and 8.05 (1H, dd, 8-H). (Found: C, 60.23; H, 3.03; N, 12.46%. C11H6N2O3. 0.3H2O requires C, 60.17; H, 3.03; N, 12.78%).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.13 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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